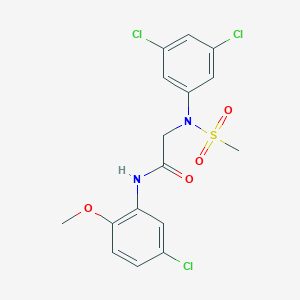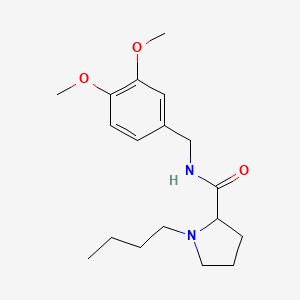
5-bromo-N-(2-hydroxy-1,1-dimethylethyl)-2-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-(2-hydroxy-1,1-dimethylethyl)-2-methoxybenzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as BDBS and is a sulfonamide derivative.
Mecanismo De Acción
The exact mechanism of action of BDBS is not fully understood. However, it is believed that BDBS exerts its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which play a key role in the inflammatory response.
Biochemical and Physiological Effects
BDBS has been shown to exhibit significant biochemical and physiological effects. Studies have shown that BDBS can reduce inflammation and pain in animal models. Additionally, BDBS has been shown to have a positive effect on wound healing and tissue repair.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using BDBS in lab experiments is its relatively low cost and ease of synthesis. Additionally, BDBS has been shown to exhibit potent anti-inflammatory and analgesic properties, making it a valuable tool for researchers studying these areas. However, one limitation of using BDBS in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental setups.
Direcciones Futuras
There are several potential future directions for the study of BDBS. One area of interest is the development of new drugs based on the structure of BDBS. Additionally, further studies are needed to fully understand the mechanism of action of BDBS and its potential applications in the treatment of various inflammatory and pain-related conditions. Finally, the synthesis of new derivatives of BDBS may lead to the development of even more potent anti-inflammatory and analgesic compounds.
Aplicaciones Científicas De Investigación
BDBS has been extensively studied for its potential applications in various fields. One of the most significant applications of BDBS is in the field of medicinal chemistry. BDBS has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs.
Propiedades
IUPAC Name |
5-bromo-N-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO4S/c1-11(2,7-14)13-18(15,16)10-6-8(12)4-5-9(10)17-3/h4-6,13-14H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUGZFRZXZLKDII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NS(=O)(=O)C1=C(C=CC(=C1)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-chloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-oxo-2-(2-thienyl)ethyl]benzamide](/img/structure/B4948905.png)
![N'-cyclopentyl-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B4948913.png)
![N-[3-(dimethylamino)propyl]-4-fluorobenzenesulfonamide](/img/structure/B4948917.png)
![2-ethyl-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4948930.png)
![dimethyl 2-{[(2,4-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B4948936.png)
![1,5-dimethyl-2-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B4948939.png)
![N-[(3-ethyl-5-isoxazolyl)methyl]-1-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4948940.png)
![N-(4-chlorophenyl)-N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-2-fluorobenzamide](/img/structure/B4948948.png)
![dimethyl 2-[(10H-phenothiazin-10-ylcarbonyl)amino]terephthalate](/img/structure/B4948957.png)


![N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(4-isopropylphenyl)acrylamide](/img/structure/B4948993.png)
![5-[4-(allyloxy)-3-chlorobenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4949002.png)
![4-(4-methoxy-2-methylphenyl)-N-[3-(methylthio)phenyl]butanamide](/img/structure/B4949010.png)
